Cas no 2137779-46-3 (Benzaldehyde, 3-methyl-4-(3-pyridazinyl)-)

Benzaldehyde, 3-methyl-4-(3-pyridazinyl)- 化学的及び物理的性質
名前と識別子
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- Benzaldehyde, 3-methyl-4-(3-pyridazinyl)-
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- インチ: 1S/C12H10N2O/c1-9-7-10(8-15)4-5-11(9)12-3-2-6-13-14-12/h2-8H,1H3
- InChIKey: FKQWSYIJSSQNIG-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(C2=NN=CC=C2)C(C)=C1
Benzaldehyde, 3-methyl-4-(3-pyridazinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377995-5.0g |
3-methyl-4-(pyridazin-3-yl)benzaldehyde |
2137779-46-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-16 | |
Enamine | EN300-377995-0.5g |
3-methyl-4-(pyridazin-3-yl)benzaldehyde |
2137779-46-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-16 | |
Enamine | EN300-377995-0.1g |
3-methyl-4-(pyridazin-3-yl)benzaldehyde |
2137779-46-3 | 95.0% | 0.1g |
$930.0 | 2025-03-16 | |
Enamine | EN300-377995-0.05g |
3-methyl-4-(pyridazin-3-yl)benzaldehyde |
2137779-46-3 | 95.0% | 0.05g |
$888.0 | 2025-03-16 | |
Enamine | EN300-377995-0.25g |
3-methyl-4-(pyridazin-3-yl)benzaldehyde |
2137779-46-3 | 95.0% | 0.25g |
$972.0 | 2025-03-16 | |
Enamine | EN300-377995-2.5g |
3-methyl-4-(pyridazin-3-yl)benzaldehyde |
2137779-46-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-16 | |
Enamine | EN300-377995-10.0g |
3-methyl-4-(pyridazin-3-yl)benzaldehyde |
2137779-46-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-16 | |
Enamine | EN300-377995-1.0g |
3-methyl-4-(pyridazin-3-yl)benzaldehyde |
2137779-46-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-16 |
Benzaldehyde, 3-methyl-4-(3-pyridazinyl)- 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
Benzaldehyde, 3-methyl-4-(3-pyridazinyl)-に関する追加情報
Compound CAS No 2137779-46-3: Benzaldehyde, 3-methyl-4-(3-pyridazinyl)
Benzaldehyde, 3-methyl-4-(3-pyridazinyl), also known by its CAS number 2137779-46-3, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a pyridazine ring, creating a molecule with both aromatic and heterocyclic properties. The presence of the pyridazine ring introduces interesting electronic properties, making this compound a valuable building block in various chemical reactions.
The synthesis of Benzaldehyde, 3-methyl-4-(3-pyridazinyl) involves advanced methodologies in organic chemistry, including coupling reactions and catalytic processes. Recent studies have highlighted its potential as a precursor for the development of novel antimicrobial agents and cancer therapeutic agents. For instance, researchers have explored its ability to inhibit specific enzymes associated with bacterial resistance mechanisms, showcasing its potential in the fight against antibiotic-resistant infections.
In the realm of materials science, this compound has been utilized as a precursor for the synthesis of conjugated polymers, which are essential components in modern electronics and optoelectronic devices. Its ability to form stable conjugated systems makes it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic materials.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of Benzaldehyde, 3-methyl-4-(3-pyridazinyl). Quantum mechanical calculations have revealed that the molecule exhibits significant π-conjugation effects due to the interaction between the benzene ring and the pyridazine moiety. This property enhances its stability and reactivity in various chemical environments.
The compound's versatility is further demonstrated by its role in asymmetric synthesis reactions. By incorporating chiral auxiliaries or using enantioselective catalysts, chemists can synthesize enantiomerically enriched derivatives of Benzaldehyde, 3-methyl-4-(3-pyridazinyl). These enantiomers have shown promise in pharmacological studies, particularly in targeting specific receptors involved in neurological disorders.
In addition to its synthetic applications, Benzaldehyde, 3-methyl-4-(3-pyridazinyl) has been studied for its environmental impact. Research indicates that it exhibits biodegradability under specific conditions, making it a more sustainable option compared to traditional organic compounds used in industrial processes.
The growing interest in this compound is reflected in its increasing presence in scientific literature and industry reports. Its unique combination of structural features and functional properties positions it as a key player in the development of next-generation materials and therapeutic agents.
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